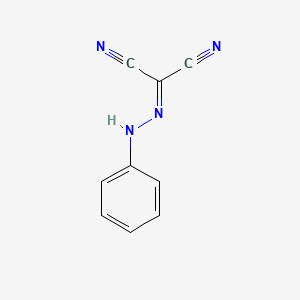

(Phenylhydrazono)malononitrile

Descripción

Contextualization within Malononitrile (B47326) Chemistry

(Phenylhydrazono)malononitrile belongs to the expansive family of malononitrile derivatives. Malononitrile (CH₂(CN)₂), a dinitrile of malonic acid, is a highly reactive organic compound widely recognized as a versatile building block in organic synthesis. oup.com Its reactivity stems from the acidic nature of the central methylene (B1212753) (CH₂) group, which is flanked by two electron-withdrawing nitrile (-CN) groups.

The synthesis of this compound is a clear illustration of malononitrile's utility. The standard method involves the Japp-Klingemann reaction, where a diazonium salt, typically prepared from aniline (B41778) or a substituted aniline, is coupled with malononitrile. bibliomed.org This reaction effectively replaces one of the active hydrogen atoms of the malononitrile methylene group with a phenylhydrazono group (-N(H)-N=C(Ph)-), creating the characteristic structure of this compound. This synthetic linkage firmly places the compound within the broader context of reactions involving the functionalization of the active methylene center of malononitrile.

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of this compound lies in its role as a polyfunctional synthon, a building block that contains multiple reactive sites. The presence of the nitrile groups and the phenylhydrazone moiety allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of various heterocyclic compounds. researchgate.net

In Organic Synthesis: Researchers have extensively used this compound to construct a variety of nitrogen-containing heterocyclic rings, which are core structures in many natural products and synthetic compounds. bibliomed.orgnih.gov By reacting it with different nucleophiles and electrophiles, chemists can efficiently assemble complex molecular architectures. Its applications include:

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of aminopyrazole derivatives. bibliomed.orgajol.info These pyrazoles can be further modified to create fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. bibliomed.org

Synthesis of Pyridazines: The compound serves as a precursor for pyridazine (B1198779) derivatives, which are six-membered rings containing two adjacent nitrogen atoms. mdpi.comuminho.pt These are often synthesized through cyclocondensation reactions. uminho.pt

Multicomponent Reactions (MCRs): this compound is an ideal candidate for MCRs, where multiple starting materials react in a single step to form a complex product. mdpi.comresearchgate.net This approach is highly efficient and has been used to generate intricate tricyclic systems like pyridazino[5,4,3-de] bibliomed.orgptfarm.plnaphthyridines under high pressure. mdpi.comgrafiati.com

In Medicinal Chemistry Research: The heterocyclic scaffolds synthesized from this compound are of profound interest in medicinal chemistry due to their wide spectrum of biological activities. bibliomed.org The ability to generate large libraries of related compounds by modifying the starting this compound makes it a valuable tool in drug discovery. ptfarm.pl Derivatives have shown potential as:

Antimicrobial Agents: Many pyrazole (B372694), pyridazine, and other heterocyclic derivatives exhibit significant antibacterial and antifungal properties. bibliomed.orgnih.gov

Anticancer Agents: Certain synthesized compounds have been investigated for their cytotoxic effects against various cancer cell lines. ajol.infoontosight.ai

Anti-inflammatory and Analgesic Agents: Research has indicated that some compounds derived from hydrazones and pyrazoles possess anti-inflammatory and pain-relieving properties. ptfarm.pl

The following table provides a summary of heterocyclic systems derived from this compound and their associated biological activities.

| Heterocyclic System | Reagents/Conditions | Reported Biological Activity | Citations |

| Pyrazoles | Hydrazine Hydrate | Antimicrobial, Anti-inflammatory, Antipyretic | bibliomed.orgptfarm.pl |

| Pyrazolo[1,5-a]quinazolines | Multicomponent reaction with aldehydes and cyclohexanone | Anticancer (Cytotoxic) | ajol.info |

| Pyridazines | Cyclization with malononitrile or other active methylene compounds | Antiviral, Anticancer, Cardiovascular agents | mdpi.comuminho.pt |

| Pyridazino[5,4,3-de] bibliomed.orgptfarm.plnaphthyridines | Multicomponent reaction with aldehydes under high pressure | Antimicrobial | mdpi.comresearchgate.net |

| 1,2,3-Triazoles | Reaction with hydroxylamine (B1172632) followed by cyclization | Antiviral, Phosphodiesterase inhibition | beilstein-journals.org |

| Thiazolidinones | Reaction with ethyl bromoacetate | Antimicrobial | nih.gov |

Overview of Research Directions and Scope

Current and future research involving this compound and its derivatives is focused on several key areas, highlighting its versatility and continued importance.

Synthesis of Novel Analogues: A primary direction is the synthesis of new derivatives by modifying the phenyl ring of the hydrazone moiety or by using different coupling partners. ajol.info This allows for the fine-tuning of the molecule's electronic and steric properties to enhance specific biological activities or to develop new materials. For instance, the introduction of different substituents on the aryl group can significantly impact the resulting compound's efficacy. ajol.info

Development of Green and Efficient Synthetic Methods: There is a growing emphasis on developing more sustainable and efficient synthetic protocols. This includes the use of ultrasound-assisted synthesis, which can increase reaction rates and yields, and the development of novel catalysts for multicomponent reactions. nih.gov High-pressure synthesis in specialized equipment like Q-Tubes has also been shown to be effective for creating complex heterocyclic systems in good yields and with shorter reaction times. mdpi.com

Exploration of New Applications: Beyond medicinal chemistry, derivatives of this compound are being explored for their potential in materials science. Azo compounds, which share the -N=N- linkage, are known for their use as dyes and pigments due to their vibrant colors. ontosight.ai Furthermore, some organic compounds with extensive π-conjugated systems, similar to those that can be synthesized from this compound, are being investigated for their nonlinear optical (NLO) properties, which are important for applications in photonics and data transmission. d-nb.info

Computational Studies: Modern research increasingly employs computational methods, such as Density Functional Theory (DFT), to predict the properties and reactivity of new molecules before they are synthesized. d-nb.inforesearchgate.net These in silico studies help in understanding the molecule's electronic structure, stability, and potential interaction with biological targets, thereby guiding the design of more effective compounds. d-nb.info

The table below details some of the research directions for this compound.

| Research Direction | Focus Area | Key Findings and Goals | Citations |

| Novel Synthesis | Multicomponent Reactions (MCRs) | Efficient, one-pot synthesis of complex tricyclic systems like pyridazino bibliomed.orgptfarm.plnaphthyridines. | mdpi.comresearchgate.net |

| Green Chemistry | Use of ultrasound irradiation and environmentally benign solvents to improve reaction efficiency and sustainability. | nih.gov | |

| Medicinal Chemistry | Anticancer Drug Discovery | Synthesis of pyrazolo[1,5-a]quinazolines and testing their cytotoxic activity against various cancer cell lines. | ajol.info |

| Antimicrobial Agents | Creation of novel pyrazoles, thiazolidinones, and other heterocycles with activity against bacteria and fungi. | bibliomed.orgnih.gov | |

| Materials Science | Dyes and Pigments | Exploration of azo-derivatives for use in the dye industry. | ontosight.ai |

| Nonlinear Optics (NLO) | Computational analysis of derivatives for potential use in photonic communications due to superior polarizability. | d-nb.info |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(phenylhydrazinylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENUYOGJCXAFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184666 | |

| Record name | Carbonyl cyanide phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-18-3 | |

| Record name | Carbonyl cyanide phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 306-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonyl cyanide phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Phenylhydrazono)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenylhydrazono Malononitrile and Its Derivatives

Diazotization Reactions in Synthesis

A fundamental and widely employed method for the synthesis of (phenylhydrazono)malononitrile and its analogues is the azo coupling reaction, which commences with the diazotization of an aromatic amine. ontosight.ai This process typically involves two main steps. The first step is the diazotization of an aromatic amine, such as aniline (B41778) or its derivatives (e.g., p-aminoazobenzene), using nitrous acid (HNO₂) under cold, acidic conditions (0–5°C) to generate a highly reactive diazonium salt. bibliomed.org This intermediate is generally unstable and is used immediately in the subsequent step. The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. slideshare.net Green chemistry approaches have explored solid-state diazotization using p-toluenesulfonic acid as a catalyst to avoid inorganic acids and toxic solvents. icrc.ac.ir

The second step is the coupling of the freshly prepared diazonium salt with a suitable active methylene (B1212753) compound. This reaction is a cornerstone for creating the characteristic azo linkage found in these molecules. ontosight.ai

Condensation Reactions with Malononitrile (B47326)

Following its formation, the diazonium salt is coupled with malononitrile in an alkaline medium, typically at a pH between 8 and 10, to form the this compound structure. The reaction involves the malononitrile anion, which acts as the nucleophile, attacking the diazonium salt. slideshare.net The efficiency and yield of this condensation reaction are influenced by several key parameters. Maintaining the temperature between 10–20°C is crucial to minimize the occurrence of side reactions. The choice of solvent, often ethanol (B145695) or an aqueous ethanol mixture, helps to improve the solubility of the reactants and ensure a homogeneous reaction environment. Furthermore, using a slight excess of malononitrile, typically in a 1:1.2 molar ratio of diazonium salt to malononitrile, helps to optimize the conversion to the desired product.

This coupling reaction is not limited to malononitrile itself but can be extended to its derivatives, providing a versatile route to a wide range of azo compounds. ontosight.ai For instance, diazotized p-aminoazobenzene can be coupled with malononitrile to prepare 2-[4-phenylazo-phenylhydrazono]-malononitrile. bibliomed.org

Multicomponent Reactions (MCRs) for Derivative Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. ajol.infonih.gov These reactions are highly valued for their efficiency, high atom economy, and the ability to generate diverse molecular scaffolds. ajol.infoajol.info this compound and its precursors are excellent substrates for MCRs, leading to a variety of heterocyclic derivatives.

In the pursuit of greener and more efficient synthetic methods, the combination of glycerol (B35011) as a biodegradable solvent and catalyst with Q-Tubes for reactions under pressure has proven effective. mdpi.comresearchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of pyridazinone derivatives. mdpi.comsemanticscholar.org For example, pyridazinones can be prepared in good yields by reacting phenylhydrazono esters with malononitrile in glycerol. mdpi.comsemanticscholar.org The reaction can be performed either under conventional heating at 250°C or more efficiently under pressure in Q-tubes at 150°C for a significantly shorter reaction time of 30 minutes. mdpi.comsemanticscholar.org The use of pressure in Q-Tubes has been shown to significantly increase the reaction yield. mdpi.com This approach has also been utilized in four-component reactions of aldehyde hydrazones, aromatic aldehydes, and malononitrile to efficiently synthesize phenanthridin-6(5H)-one derivatives. mdpi.comnih.gov

Table 1: Synthesis of Pyridazinone Derivatives Using Glycerol and Q-Tubes mdpi.com

| Entry | Phenylhydrazono Ester | Product | Yield (Conventional Heating) | Yield (Q-Tube) |

| 1 | Phenylhydrazono Ester 10a | Pyridazinone 13a | - | Good |

| 2 | Phenylhydrazono Ester 10b | Pyridazinone 13b | - | Good |

| 3 | Phenylhydrazono Ester 10c | Pyridazinone 13c | - | Good |

Note: Specific yield percentages were not detailed in the source material, but noted as significantly increased under pressure.

This compound derivatives can be utilized to construct sulfur- and nitrogen-containing heterocycles. For instance, a triazole-functionalized malononitrile derivative, upon reaction with thiosemicarbazide, yields a 4-amino-2-hydrazinyl-6-(2-phenyl-2H-1,2,3-triazol-4-yl)-6H-1,3-thiazine-carbonitrile. scirp.org This transformation highlights the utility of the malononitrile moiety as a building block for more complex ring systems. scirp.org

Pyridazinone derivatives can be synthesized via the reaction of 2-phenylhydrazones with ethyl cyanoacetate (B8463686). rsc.org This reaction is often carried out in acetic acid with ammonium (B1175870) acetate (B1210297). rsc.org Furthermore, MCRs involving benzoylacetone, aromatic aldehydes, and ethyl cyanoacetate can produce pyran derivatives, which can then be further reacted. semanticscholar.org In a related multicomponent synthesis, functionalized N-amino-3-cyano-2-pyridones were obtained from the reaction of aldehydes with cyanoacetohydrazide and ethyl cyanoacetate in a green solvent. nih.govfrontiersin.org

The one-pot, three-component cyclocondensation of aldehydes, phenylhydrazine (B124118), and malononitrile is a well-established method for synthesizing 5-aminopyrazole-4-carbonitriles. researchgate.net This reaction can be catalyzed by sodium ascorbate (B8700270) in an ethanol-water mixture. researchgate.net The mechanism often involves the initial Knoevenagel condensation of the aldehyde with malononitrile to form an arylidene malononitrile intermediate, which then undergoes a Michael addition with hydrazine (B178648). researchgate.net

More complex heterocyclic systems, such as pyridazino[5,4,3-de] Current time information in Bangalore, IN.researchgate.netnaphthyridines, can be generated through a novel multicomponent reaction between a 2-phenylhydrazono derivative, malononitrile, and various aromatic aldehydes under high pressure. rsc.orgresearchgate.netdntb.gov.uabenthamdirect.com The structures of these complex tricyclic products have been confirmed using X-ray crystallography. rsc.orgresearchgate.netbenthamdirect.com The reaction of 2-acetylbenzofuran (B162037) with phenyl hydrazine produces a hydrazone, which can be converted to a carboxaldehyde derivative. nih.gov This derivative then undergoes condensation with malononitrile and 2-cyanoacetohydrazide (B512044) to form a complex 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative. nih.gov

Reactions with Active Methylene Compounds

This compound and its analogs serve as valuable synthons in reactions with various active methylene compounds. These reactions typically proceed via condensation or cycloaddition pathways, yielding a range of heterocyclic products. For instance, the reaction of 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one with active methylene compounds like malononitrile and cyanoacetamide leads to the formation of indenopyran and indenopyridine derivatives, respectively. researchgate.net

Similarly, bis-hydrazonoyl chlorides react with active methylene compounds such as dibenzoylmethane (B1670423) and benzoylacetonitrile (B15868) in the presence of a base like sodium ethoxide to furnish bis-pyrazole derivatives. nih.gov The reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate, acetylacetone) results in the formation of various 2-pyridone derivatives. nih.gov These transformations highlight the utility of active methylene compounds in elaborating the core structure of phenylhydrazono derivatives to create polyfunctionalized heterocyclic systems. The specific products obtained are highly dependent on the structure of the hydrazono precursor and the nature of the active methylene reagent used. researchgate.netnih.govnih.gov

Catalyzed Multicomponent Reactions (MCRs)

Piperidine (B6355638) is a widely used basic organocatalyst in organic synthesis, frequently employed to facilitate reactions involving active methylene compounds like malononitrile. longdom.orglnu.edu.cn In the context of phenylhydrazono derivatives, piperidine catalyzes the condensation and cyclization sequences that lead to various nitrogen-containing heterocycles. For example, the four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate (B1144303), catalyzed by piperidine under ultrasound irradiation, efficiently produces 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. researchgate.net

Piperidine's role often involves the initial Knoevenagel condensation between an aldehyde or ketone and an active methylene compound. lnu.edu.cnnih.gov It can also facilitate subsequent cyclization steps. The reaction of [1-(2-furyl)ethylidene]malononitrile with (arylmethylene)malononitrile derivatives in ethanol, catalyzed by piperidine, yields 3,5-disubstituted-2,6-dicyanoanilines. oup.com Similarly, the reaction of cyanoacetic acid hydrazide with arylidene cyanothioacetamide in the presence of a catalytic amount of piperidine furnishes pyridine-thione derivatives. arkat-usa.org

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine Hydrate | Piperidine | Ultrasound, Room Temp. | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile | researchgate.net |

| [1-(2-Furyl)ethylidene]malononitrile, (Arylmethylene)malononitrile | Piperidine | Ethanol, Reflux | 3,5-Disubstituted-2,6-dicyanoaniline | oup.com |

| 1-Acetyl-1-carbamoyl cyclopropanes, Malononitrile | Piperidine | DMF, Room Temp. | Fully functionalized Pyridin-2(1H)-ones | lnu.edu.cn |

| Cyanoacetic Acid Hydrazide, Arylidene Cyanothioacetamide | Piperidine | Ethanol | Pyridine-thione | arkat-usa.org |

Sodium ascorbate, the sodium salt of Vitamin C, is recognized as an inexpensive, non-hazardous, and environmentally friendly catalyst and reducing agent in organic synthesis. researchgate.netd-nb.info It has been effectively used to catalyze the one-pot, three-component cyclocondensation of aldehydes, phenylhydrazine, and malononitrile. researchgate.net This reaction, conducted in a green solvent mixture of ethanol and water at a mild temperature of 50 °C, yields densely functionalized 5-aminopyrazole-4-carbonitriles. researchgate.net The process is believed to proceed through the in-situ formation of this compound or a related intermediate, which then undergoes cyclization.

Beyond its role as a primary catalyst, sodium ascorbate is frequently used as a co-catalyst or reducing agent in metal-catalyzed reactions, particularly those involving copper. thieme-connect.comnih.gov In these systems, it helps to maintain the copper catalyst in its active Cu(I) oxidation state, preventing oxidative side reactions and improving reaction yields and conversions. nih.gov For example, it is used with CuSO₄·5H₂O in "click" chemistry reactions to synthesize glycohybrids of phenylhydrazono indolinones. thieme-connect.com

| Reactants | Catalyst System | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehydes, Phenylhydrazine, Malononitrile | Sodium Ascorbate (SA) | Ethanol-Water | 50 °C | 5-Aminopyrazole-4-carbonitriles | researchgate.net |

| N-propargylated isatin, Sugar azides, Phenyl hydrazine hydrochlorides | CuSO₄·5H₂O, Sodium Ascorbate | THF-H₂O, Ethanol | Room Temp. to Reflux | Glycohybrids of Phenylhydrazono indolinones | thieme-connect.com |

| DNA-conjugated aryl iodide, Aliphatic amines | Cu(OAc)₂, Ligand, Sodium Ascorbate | DMSO-Water | 40 °C | N-arylated DNA-conjugates | nih.gov |

A green and highly efficient protocol for the synthesis of phenylhydrazone derivatives has been developed using nanostructured sodium calcium diphosphate (B83284) (Na₂CaP₂O₇) as a heterogeneous catalyst. researchgate.netdntb.gov.ua This method offers several advantages, including operational simplicity, clean reaction profiles, short reaction times, high conversion rates, and the ability to conduct the synthesis under solvent-free conditions. researchgate.netdntb.gov.ua The catalyst is easily recoverable and can be reused multiple times without a significant loss of its catalytic activity. researchgate.net

The nanostructured diphosphate has been successfully applied in the one-pot synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives through a multicomponent reaction of aromatic aldehydes, malononitrile, ketones, and ammonium acetate. dntb.gov.uapreprints.orgbohrium.commdpi.com The catalyst is believed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by malononitrile, a key step in the formation of the final heterocyclic product. preprints.org

| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes, Phenylhydrazine | Nanostructured Na₂CaP₂O₇ | Solvent-free | Phenylhydrazone derivatives | High conversion | researchgate.netdntb.gov.ua |

| Aromatic Aldehydes, Malononitrile, Methyl Ketones, Ammonium Acetate | Nanostructured Na₂CaP₂O₇ | 80 °C, Solvent-free | 2-Amino-3-cyanopyridine derivatives | 84-94% | dntb.gov.uamdpi.com |

Cyclization Pathways and Product Distribution

The cyclization of this compound and its derivatives is a critical step in the synthesis of numerous heterocyclic compounds. The reaction pathway and the resulting product distribution are not fixed; instead, they are highly sensitive to a variety of factors, including the specific substituents on the phenylhydrazono moiety, the nature of the coreactants, and, most notably, the choice of solvent and catalyst. eurjchem.com This dependency allows for synthetic diversification, where different heterocyclic scaffolds, such as pyridazines or pyrazolones, can be accessed from a common precursor by simply modifying the reaction conditions.

Solvent and Catalyst Dependency

The profound influence of the solvent and catalyst on the cyclization of phenylhydrazono derivatives is a well-documented phenomenon. A change in the reaction medium or the catalytic system can fundamentally alter the mechanistic pathway, leading to different structural isomers or entirely different classes of compounds.

For example, the condensation of ethyl 3-oxo-2-(phenylhydrazono)butanoate with malononitrile in acetic acid with ammonium acetate as a catalyst at high temperatures yields pyridazine (B1198779) derivatives. In contrast, reacting the same precursor with dithiocarbazates leads to the formation of pyrazolone (B3327878) structures. The reaction of arylhydrazonals with malononitrile and aromatic aldehydes can yield different products depending on the substituents on the arylhydrazonal. These reactions can produce biphenyl (B1667301) derivatives, pyridazino[5,4,3-de] researchgate.netnaphthyridine-7-carbonitrile derivatives, or pyridazinoquinazoline derivatives, showcasing how subtle electronic changes in the starting material direct the reaction outcome under the same high-pressure conditions. eurjchem.com

The synthesis of pyridin-2(1H)-ones from 1-acetyl-1-carbamoyl cyclopropanes and malononitrile demonstrates a dual role for piperidine as both a base and a nucleophile. lnu.edu.cn The relative amounts of piperidine and malononitrile can be adjusted to favor different cyclization pathways, leading to distinct pyridin-2(1H)-one products. lnu.edu.cn Similarly, the reaction of cyanoacetic acid hydrazide with (4-methoxybenzylidene)malononitrile can yield different products—a dihydropyridine (B1217469) or a pyridone—depending on the reaction time and conditions, with prolonged heating favoring the formation of 1,6-diamino-4-(4-methoxyphenyl)-3,5-dicyano-2-pyridone. arkat-usa.org These examples underscore the critical role of carefully selecting solvents and catalysts to control the regioselectivity and product distribution in the synthesis of heterocyclic compounds from phenylhydrazono precursors.

Formation of Pyridazine Derivatives

Pyridazine and its fused heterocyclic systems are of significant interest due to their wide spectrum of biological activities. uminho.pt this compound and its analogues are key precursors in the construction of the pyridazine ring. The general strategy often involves the reaction of an arylhydrazono compound with a 1,4-dicarbonyl equivalent or other suitable cyclizing agents. wikipedia.orgmdpi.com

One common method involves the cyclocondensation of arylhydrazonomalononitriles with reagents like malononitrile. uminho.pt For example, the reaction of functionally substituted arylhydrazones with malononitrile in the presence of a base such as piperidine or triethylamine (B128534) can lead to the formation of pyridazine derivatives. uminho.ptnih.gov It has been reported that phenacylmalononitrile reacts with phenylhydrazine in refluxing ethanol to yield an iminopyridazine derivative. raco.catresearchgate.net

Multi-component reactions (MCRs) also provide an efficient route to complex pyridazine structures. The reaction of 2-oxo-2-arylhydrazonals with aromatic aldehydes and malononitrile in dioxane using piperidine as a catalyst, often accelerated by pressure in Q-Tubes, affords pyridazino[5,4,3-de] nih.goveurjchem.comnaphthyridine derivatives in good yields. mdpi.com Similarly, reacting phenylhydrazono esters with malononitrile in glycerol under pressure yields tetrahydropyridazine carboxylates. mdpi.com

The table below summarizes various synthetic approaches to pyridazine derivatives starting from hydrazono compounds.

Table 1: Synthesis of Pyridazine Derivatives

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(1-(4-Bromophenyl)-2-thiocyanato-ethylidene)malononitrile & diazotized aromatic amines | Cyclization in EtOH/DMF | Functionally substituted pyridazines | N/A | nih.gov |

| Arylhydrazonomalononitriles | Malononitrile, ethanolic triethylamine | Pyridazinimine derivatives | N/A | uminho.pt |

| 2-Oxo-2-arylhydrazonals, aromatic aldehydes, malononitrile | Dioxane, piperidine, 150 °C, 20 psi (Q-Tube) | 8-Amino-pyridazino[5,4,3-de] nih.goveurjchem.comnaphthyridine-7-carbonitriles | 75-82% | mdpi.com |

| Phenacylmalononitrile, phenylhydrazine | Refluxing ethanol | 4-Cyano-6-phenyl-3(2H)-phenyliminopyridazine | N/A | raco.catresearchgate.net |

| Ethyl-3-oxo-2-(2-phenylhydrazono)pentanoate, malononitrile, glycerol | 150 °C, 30 min (Q-Tube) | 4-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate | Good | mdpi.com |

N/A: Not Available in the provided source.

Formation of Pyrazolone Structures

Pyrazolone derivatives are another important class of heterocycles synthesized from hydrazono precursors. These compounds are recognized for their diverse pharmacological applications. ajol.info The synthesis often involves the cyclization of a hydrazone derivative that contains a suitable active methylene group or a dicarbonyl moiety.

A straightforward method for preparing pyrazolone derivatives involves the coupling of a diazotized aniline derivative with a compound containing an active methylene group, such as cyanoacetic hydrazide, in the presence of a buffer like sodium acetate. nih.gov The resulting arylhydrazone intermediate then undergoes cyclization upon refluxing in ethanol to yield 3-amino-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives. nih.gov

Similarly, this compound itself can be reacted with hydrazine hydrate or phenylhydrazine to produce 3,5-diamino-4-(phenylhydrazono)pyrazole derivatives. bibliomed.org These aminopyrazoles are versatile intermediates for creating fused heterocyclic systems. bibliomed.org

The table below details specific examples of pyrazolone synthesis.

Table 2: Synthesis of Pyrazolone and Pyrazole (B372694) Derivatives

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyanoacetic hydrazide & diazotized anilines | Sodium acetate, ice bath (0–5°C), then reflux in EtOH | 3-Amino-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | N/A | nih.gov |

| Malononitrile & benzenediazonium (B1195382) chloride | Ethanol, sodium acetate, 0-5 °C | Phenylcarbonohydrazonoyl dicyanide | 90% | ajol.info |

| Phenylcarbonohydrazonoyl dicyanide & hydrazine hydrate | Refluxing ethanol | 3-Amino-4-(2-phenylhydrazono)-1H-pyrazol-5-amine | N/A | ajol.info |

N/A: Not Available in the provided source.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

A notable green protocol for the synthesis of phenylhydrazone derivatives utilizes a nanostructured diphosphate (Na₂CaP₂O₇) as a heterogeneous catalyst. researchgate.net This method involves the condensation of phenylhydrazine with various aldehydes under solvent-free conditions. The catalyst is easily recoverable and can be reused multiple times without a significant drop in its catalytic activity, making the process both efficient and environmentally benign. researchgate.net

The use of glycerol, a biodegradable and non-toxic bio-based solvent, has also been explored as a green medium for synthesizing pyridazine derivatives. mdpi.com Multi-component reactions carried out in glycerol, often accelerated using pressure Q-tubes, can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net For instance, the synthesis of pyridazinones from phenylhydrazono esters and malononitrile in glycerol at 150 °C in a Q-tube is completed in 30 minutes, whereas conventional heating requires 5 hours at 250 °C. mdpi.com The use of Q-Tubes represents a green technique by accelerating reactions, which can lead to lower energy consumption. mdpi.com

The following table highlights some green synthetic methods for producing hydrazone and pyridazine derivatives.

Table 3: Green Synthesis Approaches

| Reaction | Catalyst/Medium/Technique | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Synthesis of phenylhydrazone derivatives | Nanostructured Na₂CaP₂O₇ | Solvent-free | Reusable catalyst, high conversion, short reaction time | researchgate.net |

| Synthesis of Pyridazinones from phenylhydrazono esters and malononitrile | Glycerol / Q-Tube | 150 °C, 30 min | Use of a green, bio-based solvent; significant reduction in reaction time | mdpi.com |

Chemical Reactivity and Mechanistic Studies

General Reaction Types

The reactivity of (Phenylhydrazono)malononitrile can be categorized into several general reaction types, including oxidation, reduction, and substitution, which target different parts of the molecule.

Reduction Reactionsthis compound contains two primary functional groups susceptible to reduction: the hydrazone C=N double bond and the two nitrile (C≡N) groups.

Reduction of Nitrile Groups: The nitrile functional group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which then undergoes a second hydride addition. libretexts.orglibretexts.org Subsequent aqueous workup yields the primary amine. libretexts.org A milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction, yielding an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Reduction of the Hydrazone Group: The C=N bond of the hydrazone can also be reduced. A powerful one-pot method for the reductive alkylation of malononitrile (B47326) with aromatic aldehydes involves a condensation step followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield monosubstituted malononitriles. organic-chemistry.org This indicates that the C=C double bond in the intermediate is readily reduced, and similar reactivity can be expected for the C=N bond in this compound. Additionally, some hydrazones can undergo reductive cleavage with reagents like hydrazine (B178648) hydrate (B1144303). cdnsciencepub.com

Substitution ReactionsSubstitution reactions can occur at the aromatic phenyl ring or involve the cyano groups.

Electrophilic Aromatic Substitution: The phenyl group of this compound is an aromatic ring and can undergo electrophilic aromatic substitution (EAS). The general mechanism for EAS involves two main steps: attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is the initial attack, which disrupts the aromatic system. masterorganicchemistry.commasterorganicchemistry.com Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile) and sulfonation (using fuming H₂SO₄ to generate HSO₃⁺ as the electrophile). masterorganicchemistry.comlibretexts.org The hydrazono substituent on the ring will act as a directing group, influencing the position of the incoming electrophile (ortho, meta, or para).

Reactions of the Cyano Group: While direct nucleophilic substitution of the entire cyano group is not typical, the electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com This often leads to addition reactions rather than substitution. For example, nitriles react with Grignard reagents to form ketones after hydrolysis. libretexts.orglibretexts.org The reaction begins with the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine anion salt, which is then hydrolyzed to yield the ketone. libretexts.orglibretexts.org

Heterocycle Formation Mechanisms

This compound is a key building block in heterocycle synthesis, primarily due to the strategic placement of its nitrogen and cyano functional groups, which facilitates intramolecular cyclization reactions.

Formation of Pyrazoles and Pyridazines

Pyrazoles: this compound is an essential intermediate in the synthesis of 5-aminopyrazole-4-carbonitriles. These syntheses are often performed as one-pot, multi-component reactions involving an aldehyde, phenylhydrazine (B124118), and malononitrile. researchgate.net The mechanism proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Phenylhydrazine then undergoes a Michael addition to this intermediate. The final step is an intramolecular cyclization, where one of the hydrazine's nitrogen atoms attacks a cyano group, followed by tautomerization to yield the stable 5-aminopyrazole ring system. researchgate.netnih.gov

The versatility of this reaction is demonstrated in various multi-component strategies for synthesizing diverse pyrazole (B372694) derivatives. nih.govmtak.hunih.gov For instance, a four-component reaction of aldehydes, hydrazine hydrate, a β-ketoester, and malononitrile can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov

| Reactants | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde, Phenylhydrazine, Malononitrile | Sodium Ascorbate (B8700270), EtOH/H₂O | 5-Aminopyrazole-4-carbonitriles |

| Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Taurine, H₂O, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles |

| Phenacylmalononitrile, Hydrazine Hydrate | Dioxane, reflux | Pyrazolo[3,4-c]pyridazine derivative |

Pyridazines: The formation of pyridazine (B1198779) rings from arylhydrazone precursors is a well-established synthetic route. wikipedia.orgorganic-chemistry.org These syntheses typically involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazines. wikipedia.org In reactions involving this compound or its analogs, the hydrazone moiety provides the two necessary nitrogen atoms for the pyridazine ring. For example, the reaction of phenacylmalononitrile with phenylhydrazine in refluxing ethanol (B145695) yields an iminopyradizine derivative. researchgate.net A proposed mechanism involves the intramolecular cyclization of the hydrazone onto one of the nitrile groups, followed by tautomerization or further reaction to form the stable pyridazine heterocycle. researchgate.netresearchgate.net Complex fused pyridazine systems, such as pyridazino[5,4,3-de] researchgate.netnih.govnaphthyridines, can also be synthesized through multi-component reactions where the initial step is the condensation of a phenylhydrazono derivative with malononitrile. rsc.orgresearchgate.net

Formation of Thiazole (B1198619) DerivativesThe synthesis of thiazole derivatives often involves the reaction of a substrate containing a hydrazone moiety with a reagent that provides the sulfur atom and the remaining carbon atom of the thiazole ring. While direct synthesis from this compound is not explicitly detailed, plausible mechanisms can be inferred from related reactions.

A common strategy for thiazole synthesis is the Hantzsch thiazole synthesis or variations thereof. In the context of hydrazones, a typical pathway involves the reaction of a hydrazonoyl halide (a halogenated derivative of a hydrazone) with a sulfur nucleophile like thiourea (B124793) or thioacetamide. The mechanism involves nucleophilic attack by the sulfur atom on the carbon bearing the halogen, followed by intramolecular cyclization via attack of the hydrazone nitrogen onto the carbonyl or equivalent group of the thio-reagent, and subsequent dehydration to form the aromatic thiazole ring.

Given the structure of this compound, a plausible route to a thiazole derivative would involve its reaction with a reagent containing both a sulfur atom and a suitable electrophilic site, or a reaction with elemental sulfur in the presence of a base and another component, similar to the Gewald reaction for thiophene (B33073) synthesis. nih.gov For instance, reaction with an α-haloketone in the presence of a base could lead to S-alkylation of a transient thioamide (formed from the nitrile group), followed by cyclization involving the hydrazone nitrogen.

Formation of Pyrazolo[1,5-a]pyrimidines

This compound is a key precursor in the synthesis of various heterocyclic systems, including the medicinally significant pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. The synthetic pathway typically involves the initial formation of a 5-aminopyrazole intermediate. This intermediate is readily synthesized through the condensation reaction of phenylhydrazine with malononitrile or its derivatives. beilstein-journals.orgniscpr.res.inresearchgate.netrsc.org

The mechanism proceeds via the reaction of the 5-aminopyrazole, acting as a dinucleophile, with a 1,3-bielectrophilic compound such as a β-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net The amino group of the pyrazole initiates a nucleophilic attack on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration, leading to the formation of the fused pyrimidine (B1678525) ring. nih.gov The use of reagents like arylidenemalononitriles can introduce further functional groups, such as amine and nitrile moieties, onto the final pyrazolo[1,5-a]pyrimidine structure. nih.gov Microwave-assisted synthesis has been shown to be an effective method for promoting these cyclization reactions, often leading to higher yields and regioselectivity. nih.gov

Formation of Triazoles and Triazolopyridines

The structural features of this compound, containing both a hydrazone group and activated nitrile groups, make it a valuable synthon for the construction of triazole and related fused heterocyclic systems. Hydrazones are well-established intermediates in the synthesis of both 1,2,3- and 1,2,4-triazoles. frontiersin.orgresearchgate.netnih.gov

One notable pathway is the Boulton–Katritzky rearrangement, a type of mononuclear heterocyclic rearrangement, which converts certain hydrazones into 1,2,3-triazoles under the influence of acidic or basic reagents. nih.gov For the formation of 1,2,4-triazoles, this compound can undergo formal [3+2] cycloaddition reactions. In these processes, the hydrazone moiety can be converted into an intermediate such as a hydrazonoyl chloride, which then reacts with a nitrile to form the triazole ring. rsc.org Acid-catalyzed transformations of related phenylhydrazone derivatives have also proven to be an effective route for synthesizing 1,2,4-triazole (B32235) systems. clockss.org The specific reaction conditions and the nature of the substituents can direct the cyclization towards different isomeric products. nih.gov

Mechanism of Fischer Indole (B1671886) Synthesis Analogs

The Fischer indole synthesis is a classic acid-catalyzed reaction that converts arylhydrazones into indoles. alfa-chemistry.comwikipedia.orgscienceinfo.com The mechanism, when applied to an analog such as this compound, follows a well-established sequence of steps:

Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is often facilitated by an acid catalyst. wikipedia.org

alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement : The protonated enamine undergoes an irreversible alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, which is analogous to a Cope rearrangement. This key step involves the cleavage of the weak N-N bond and the formation of a new C-C bond, resulting in a diimine intermediate. alfa-chemistry.combyjus.com

Rearomatization and Cyclization : The diimine intermediate rearomatizes, leading to an anilino imine. The nucleophilic aromatic amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring, yielding an aminoindoline intermediate. scienceinfo.combyjus.com

Elimination : Finally, the acid-catalyzed elimination of an ammonia (B1221849) molecule from the aminoindoline intermediate results in the formation of the stable, aromatic indole ring. wikipedia.org

In the case of this compound, the presence of the two strongly electron-withdrawing cyano groups at the α-carbon position significantly influences the electronic properties of the molecule. These groups would affect the acidity of the protons involved in the initial tautomerization and influence the energetics of the subsequent sigmatropic rearrangement and cyclization steps. While the classical synthesis typically uses aldehydes or ketones, the dicyanomethylene group in this substrate presents a unique electronic environment for this transformation. alfa-chemistry.com Thermal cyclization in the absence of an acid catalyst has also been investigated for some arylhydrazones, although it is often less efficient for electron-deficient systems like nitrophenylhydrazones. cdnsciencepub.comcdnsciencepub.com

Kinetic and Thermodynamic Aspects of Reactions

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. Kinetic studies focus on the reaction rate, the factors influencing it (e.g., temperature, concentration, catalyst), and the reaction mechanism, including the identification of the rate-determining step. Thermodynamic studies concern the energy changes that occur as the reaction proceeds from reactants to products, determining the position of equilibrium.

For reactions like hydrazone formation and isomerization, the mechanism and the rate-determining step can be highly dependent on conditions such as pH. nih.gov Kinetic investigations of base-catalyzed E→Z isomerization in related arylhydrazone systems have revealed complex substituent effects, sometimes indicating a change in the rate-determining step as the electronic nature of the substituent is varied. rsc.org

The progress of a reaction can be characterized by its activation parameters, which are derived from studying the reaction rate at different temperatures. These parameters include:

Activation Energy (Ea) : The minimum energy required for a reaction to occur.

Enthalpy of Activation (ΔH‡) : The change in enthalpy in going from reactants to the transition state.

Entropy of Activation (ΔS‡) : The change in entropy, reflecting the degree of order in the transition state compared to the reactants.

| Parameter | Description | Typical Influence on Reaction |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for reactants to transform into products. | Lower ΔG‡ leads to a faster reaction rate. |

| ΔH‡ (Enthalpy of Activation) | The heat absorbed or released in forming the transition state. | Lower ΔH‡ generally favors a faster reaction. |

| ΔS‡ (Entropy of Activation) | The change in randomness or disorder when forming the transition state. | A positive ΔS‡ (more disorder) increases the rate, while a negative ΔS‡ (more order) decreases it. |

This table presents conceptual kinetic and thermodynamic parameters and their general influence on chemical reactions.

Intramolecular Charge Transfer (ICT) Interactions

This compound is a classic example of a molecule with a D-π-A (donor-π-acceptor) structure, which facilitates intramolecular charge transfer (ICT). In this molecule, the phenylhydrazone moiety acts as the electron donor (D), and the electron-deficient malononitrile group serves as the electron acceptor (A). These two groups are connected by a π-conjugated system (the C=N double bond).

This electronic arrangement results in a significant redistribution of electron density upon absorption of light. In the ground state, there is a certain degree of charge separation, but in the excited state, a more pronounced transfer of an electron occurs from the donor to the acceptor. This creates an excited state with a much larger dipole moment than the ground state. This phenomenon is a key characteristic of many organic dyes and functional materials.

The ICT character of a molecule can be investigated through solvatochromism, which is the change in the position of its UV-Vis absorption or emission spectra with a change in the polarity of the solvent. nih.govresearchgate.net In polar solvents, the large dipole moment of the ICT excited state is stabilized to a greater extent than the ground state, typically resulting in a red shift (bathochromic shift) of the fluorescence spectrum.

Role in Stabilization

In the anionic form of related (phenylhydrazono)phenylacetonitrile derivatives, the delocalization of the negative charge is a critical factor for stability. This charge distribution across the entire conjugated system reduces charge concentration and enhances thermodynamic stability. The planarity of the D-π-A system is important for effective orbital overlap and efficient charge transfer. Any steric hindrance that forces the donor or acceptor groups out of planarity would disrupt conjugation and reduce the stabilizing effect of ICT.

Substituent Effects on Reactivity

The reactivity of this compound can be systematically modified by introducing substituents onto the phenyl ring. The influence of these substituents on reaction rates and equilibria can be quantitatively analyzed using the Hammett equation, a fundamental tool in physical organic chemistry. wikipedia.org

The Hammett equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction with a substituted phenyl group.

k₀ is the rate constant for the unsubstituted phenyl group (R=H).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ have negative σ values, while electron-withdrawing groups (EWGs) like -NO₂ and -CN have positive σ values. science.gov

ρ (rho) is the reaction constant, which is characteristic of a particular reaction and its mechanism. It measures the sensitivity of the reaction to substituent effects.

The sign and magnitude of ρ provide valuable mechanistic insight:

ρ > 0 : The reaction is accelerated by electron-withdrawing groups. This implies that a negative charge is building up in the transition state relative to the ground state, or a positive charge is being dissipated. wikipedia.org

ρ < 0 : The reaction is accelerated by electron-donating groups. This suggests a buildup of positive charge in the transition state, or dissipation of negative charge.

Large |ρ| value : The reaction is highly sensitive to substituent effects, indicating a significant charge development at or near the phenyl ring in the transition state.

Small |ρ| value : The reaction is less sensitive to electronic effects, suggesting the transition state has a charge distribution similar to the reactants or the reaction center is far from the ring.

For example, in a reaction where the hydrazone nitrogen acts as a nucleophile, electron-donating groups on the phenyl ring would increase its nucleophilicity and accelerate the reaction, resulting in a negative ρ value. researchgate.netnih.govresearchgate.net Conversely, for a reaction involving the development of negative charge on the hydrazone moiety in the rate-determining step, electron-withdrawing groups would stabilize the transition state, leading to a positive ρ value. nih.gov

| Substituent (R) | Hammett Constant (σₚ) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.15 | -0.82 |

| -CH₃ | -0.17 | 0.35 | -0.46 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 4.27 | 0.63 |

| -CN | 0.66 | 47.86 | 1.68 |

| -NO₂ | 0.78 | 154.88 | 2.19 |

This table provides a hypothetical example of Hammett plot data for a reaction with a calculated ρ value of +2.8, indicating acceleration by electron-withdrawing groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (Phenylhydrazono)malononitrile in solution and in the solid state. It provides atom-level information about the chemical environment, connectivity, and dynamics of the molecule.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental for the initial structural confirmation of organic molecules.

¹H NMR spectroscopy identifies the number and type of chemically distinct protons in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration provides the ratio of protons, and the signal's splitting pattern (multiplicity) reveals information about neighboring protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons of the phenyl group and a signal for the N-H proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization (sp³, sp², sp) and the nature of its bonded atoms. Key signals for this compound would include those for the two nitrile carbons (-C≡N), the imine carbon (C=N), and the carbons of the phenyl ring.

The following table shows representative NMR data for 2-benzylidenemalononitrile, a structurally related compound, which illustrates the typical chemical shifts observed for the malononitrile (B47326) and phenyl moieties. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.0 | Singlet | Vinylic CH |

| ¹H | 7.8 | Doublet | 2 Aromatic CH (ortho) |

| ¹H | 7.6 | Triplet | 1 Aromatic CH (para) |

| ¹H | 7.1 | Triplet | 2 Aromatic CH (meta) |

| ¹³C | 159.3 | - | Vinylic C=C |

| ¹³C | 134.2 | - | Aromatic C (para) |

| ¹³C | 133.1 | - | Aromatic C-H (ortho) |

| ¹³C | 130.7 | - | Aromatic C-H (meta) |

| ¹³C | 117.2 | - | Cyano C≡N |

| ¹³C | 86.9 | - | Vinylic C attached to CN |

Data recorded in CDCl₃. Chemical shifts are illustrative for a related structure.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further structural detail by showing correlations between nuclei. A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled, helping to definitively assign the signals from the aromatic ring by showing the connectivity between adjacent protons.

While solution-state NMR is powerful, it cannot be used for insoluble compounds and does not provide information about the molecular arrangement in the solid state. Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing materials in their solid form. uni-augsburg.de It is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and line widths in ssNMR spectra, one can gain insights into the molecular conformation, packing, and intermolecular interactions within the crystal lattice. Furthermore, advanced ssNMR experiments can probe molecular dynamics, such as the rotation of the phenyl ring, within the solid structure. nih.gov

This compound can potentially exist in two tautomeric forms: the hydrazone form and the azo form. Tautomerism involves the migration of a proton accompanied by a shift in double bonds.

NMR spectroscopy is a primary method for investigating such tautomeric equilibria in solution. encyclopedia.pub The two forms, if they interconvert slowly on the NMR timescale, will give rise to two distinct sets of signals in the ¹H, ¹³C, and especially ¹⁵N NMR spectra. rsc.orgfu-berlin.de The relative integration of these signals allows for the quantification of the equilibrium constant. If the interconversion is fast, an averaged spectrum is observed, but the equilibrium can often be studied by recording spectra at low temperatures to slow the exchange rate. fu-berlin.de The chemical shifts, particularly of the carbons and nitrogens involved in the tautomerism, are highly sensitive to the electronic structure and provide clear evidence for the predominant form in a given solvent. encyclopedia.pub

X-ray Crystallography

Single-crystal X-ray diffraction analysis begins with growing a suitable, high-quality crystal of this compound. When this crystal is exposed to a monochromatic X-ray beam, it diffracts the X-rays into a specific pattern of reflections. wikipedia.org The intensities and positions of these reflections are used to calculate an electron density map of the molecule. nih.gov

This map allows for the precise placement of each atom in the molecule, revealing its exact molecular structure. Beyond the structure of a single molecule, crystallography also elucidates the supramolecular structure—how molecules are arranged and interact with each other in the crystal lattice. nih.gov This includes identifying and characterizing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing.

A key output of an X-ray crystal structure determination is a highly precise set of geometric parameters for the molecule. researchgate.net This includes all bond lengths, bond angles, and torsion angles. This experimental data is considered the "gold standard" for structural validation and serves as a crucial benchmark for the accuracy of computational chemistry methods, such as Density Functional Theory (DFT) calculations. researchgate.net

The following table lists typical bond lengths that would be determined and validated by X-ray crystallography for a molecule like this compound.

| Bond Type | Typical Length (Å) |

| C-H (aromatic) | ~1.08 |

| C-C (aromatic) | ~1.39 |

| C-N | ~1.35 |

| N-N | ~1.30 |

| N=C | ~1.28 |

| C-C | ~1.45 |

| C≡N | ~1.16 |

Values are representative and can vary based on the specific electronic and steric environment within the crystal.

This precise geometric information is fundamental to understanding the molecule's stability, reactivity, and electronic properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the structural elucidation of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization, significant information regarding its molecular weight and structural components can be determined. The molecular formula for this compound is C₉H₆N₄, with a molecular weight of approximately 170.17 g/mol cymitquimica.comscbt.com. In mass spectrometry, this value corresponds to the molecular ion peak (M•+), which is formed by the removal of a single electron from the molecule.

The energetic molecular ions are prone to dissociation into smaller, characteristic fragments. The analysis of these fragments provides a roadmap to the molecule's original structure. General principles of mass spectrometry suggest that fragmentation is often initiated at radical sites or by charge localization, with bond cleavages occurring to form the most stable possible ions and neutral radicals wikipedia.orgchemguide.co.uk. For this compound, the presence of a phenyl group, a hydrazone linkage (-N=N-), and two nitrile groups (-C≡N) provides several predictable pathways for fragmentation.

Fragmentation Pathways

Upon ionization in a mass spectrometer, the this compound molecular ion (m/z 170) undergoes a series of cleavage reactions. The resulting fragmentation pattern is indicative of its structural features. While specific experimental spectra for this exact compound are not widely published, the fragmentation pathways can be predicted based on the known behavior of related aromatic hydrazones and nitriles in mass spectrometry libretexts.orgmiamioh.edu.

The primary fragmentation processes are expected to involve the weaker bonds within the molecule, such as the N-N and C-C bonds, as well as characteristic losses from the aromatic ring. Key proposed fragmentation pathways include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazones. This cleavage can lead to the formation of a stable phenyldiazene (B1210812) cation ([C₆H₅N₂]⁺) at m/z 105 or a phenyl cation ([C₆H₅]⁺) at m/z 77. The phenyl cation is a particularly common fragment for benzene-containing compounds.

Loss of Hydrogen Cyanide (HCN): The presence of nitrile groups makes the elimination of a neutral HCN molecule (27 Da) a plausible fragmentation route, leading to a fragment ion at m/z 143.

Fragmentation of the Phenyl Ring: The phenyl cation (m/z 77) itself can undergo further fragmentation. A characteristic loss for this ion is the expulsion of an acetylene (B1199291) molecule (C₂H₂), resulting in an ion at m/z 51 stackexchange.com.

These proposed pathways are summarized in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 170 | [C₉H₆N₄]⁺• (Molecular Ion) | - |

| 143 | [C₈H₅N₃]⁺• | HCN |

| 105 | [C₆H₅N₂]⁺ | C₃HN₂• |

| 77 | [C₆H₅]⁺ | C₃HN₄• |

| 51 | [C₄H₃]⁺ | C₂H₂ (from m/z 77) |

Dimer Formation Analysis

In the mass spectrometric analysis of related unsaturated malononitrile derivatives, the formation of dimers has been observed unlp.edu.ar. This phenomenon is often linked to the existence of tautomeric forms of the molecule in the gas phase. For compounds with α-hydrogens adjacent to nitrile groups, a nitrile-ketenimine tautomerism can occur. Although this compound does not have an α-hydrogen on the malononitrile carbon, the hydrazone proton is labile and could potentially participate in tautomeric equilibria under certain conditions.

Studies on analogous compounds have shown that dimer formation can be detected in the mass spectrum by the presence of an ion peak at a mass corresponding to twice the molecular weight of the monomer unlp.edu.ar. For this compound, a dimer would have a molecular weight of approximately 340 g/mol . The mechanism for such dimerization in related malononitriles has been postulated to proceed exclusively via the ketenimine tautomer unlp.edu.ar. The observation of an ion at or around m/z 340 in the mass spectrum of this compound would therefore strongly suggest the formation of a dimeric species in the gas phase.

Table 2: Expected m/z Values for Monomer and Dimer Species

| Species | Molecular Formula | Expected m/z of Molecular Ion |

|---|---|---|

| Monomer | C₉H₆N₄ | 170 |

| Dimer | C₁₈H₁₂N₈ | 340 |

The analysis of potential dimer formation is crucial for understanding the gas-phase chemistry and intermolecular interactions of this compound.

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Spectra

The electronic absorption and emission spectra of (phenylhydrazono)malononitrile derivatives are central to understanding their behavior and potential applications. These properties are highly sensitive to the molecular structure, particularly the nature of the donor and acceptor groups, as well as the surrounding environment, such as the polarity of the solvent.

The maximum absorption (λmax) and emission (λem) wavelengths of these compounds are strongly influenced by the electronic nature of the substituents on the phenyl ring and the polarity of the solvent. For instance, in a series of donor-π-acceptor compounds where dicyanovinyl acts as the acceptor, the optical bandgap energy (Eg) is linearly correlated with the Hammett resonance effect of the donor group researchgate.net. A stronger donor group leads to a lower Eg and a bathochromic (red) shift in the absorption spectrum researchgate.net.

A study on a phenothiazine (B1677639) derivative conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN) showed a λmax band in the range of 497–531 nm in various solvents nih.gov. This absorption is attributed to an intramolecular charge transfer (ICT) with π-π* transition characteristics nih.gov. An increase in solvent polarity resulted in a bathochromic shift of the absorption maximum nih.gov. The emission spectra of this derivative were even more sensitive to solvent polarity, exhibiting a blue shift of up to 85 nm with increasing polarity nih.gov.

The solvatochromic behavior of these dyes is a key feature. For example, a series of push-pull dyes based on pyrene (B120774) as the electron donor and various acceptors, including malononitrile (B47326) derivatives, displayed strong absorption in the visible range, corresponding to the ICT band nih.gov. The most red-shifted absorption was observed at 549 nm for a derivative with a 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile acceptor nih.gov.

In another study, a triphenylamine-based phenazine-imidazole derivative (TPAIP) exhibited distinct absorption peaks at 250–350 nm and 375–500 nm nih.gov. The fluorescence emission maximum of TPAIP showed a significant redshift with increasing solvent polarity, from 510 nm in toluene (B28343) to 600 nm in acetone, indicative of its ICT state behavior nih.gov.

Table 1: Maximum Absorption and Emission Wavelengths of Selected this compound Derivatives and Related Compounds

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) |

|---|---|---|---|

| PTZ-CDN | Dioxane | 497 | 582 |

| PTZ-CDN | THF | 505 | 565 |

| PTZ-CDN | Chloroform | 511 | 545 |

| PTZ-CDN | DMF | 531 | 497 |

| Pyrene-based Dye 7 | Dioxane | 549 | - |

| TPAIP | Toluene | 435 | 510 |

| TPAIP | Tetrahydrofuran | 435 | 540 |

| TPAIP | Chloroform | 435 | 570 |

Data for PTZ-CDN from nih.gov, Pyrene-based Dye 7 from nih.gov, and TPAIP from nih.gov.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For donor-acceptor dyes, high molar extinction coefficients are desirable for applications such as light harvesting. The PTZ-CDN derivative mentioned earlier was reported to have a high molar extinction coefficient, which is characteristic of an ICT and a π-π* transition nih.gov.

In a study of donor-acceptor substituted norbornadienes with a cyano acceptor group, the molar absorptivities (ε) were reported in the range of 103 M-1cm-1 mdpi.com. For isocyanoaminoanthracene dyes, the molar extinction coefficients at the maximum absorption wavelength were also determined in various solvents nih.gov.

The Stokes shift is the difference between the maximum absorption and emission wavelengths. Large Stokes shifts are advantageous in fluorescence-based applications as they minimize self-absorption and improve detection sensitivity. Donor-π-acceptor compounds based on malononitrile have been shown to exhibit significant Stokes shifts. For example, one such compound revealed a very large Stokes shift of 11,089 cm-1, making it a potentially useful fluorescent sensor for microenvironment changes researchgate.net.

The PTZ-CDN derivative also displayed a considerable Stokes shift, which was found to be dependent on the solvent polarity nih.gov. Near-infrared fluorescent bio-probes with large Stokes shifts (e.g., 220 nm) are particularly valuable for in vitro and in vivo imaging as they help to avoid background autofluorescence nih.gov. Similarly, certain "off-on" red-emitting fluorescent probes for nitric oxide have been developed with large Stokes shifts of 38 nm nih.gov.

Table 2: Stokes Shifts for Selected this compound Derivatives and Related Compounds

| Compound | Solvent | Stokes Shift (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| PTZ-CDN | Dioxane | 85 | - |

| PTZ-CDN | THF | 60 | - |

| PTZ-CDN | Chloroform | 34 | - |

| PTZ-CDN | DMF | -34 | - |

| Malononitrile Derivative M5 | - | - | 11,089 |

| NIR Bio-probe DHB | - | 220 | - |

Data for PTZ-CDN from nih.gov, Malononitrile Derivative M5 from researchgate.net, NIR Bio-probe DHB from nih.gov, and NO Probe from nih.gov.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that determine the efficiency of the fluorescence process. These properties are highly dependent on the molecular structure and the surrounding environment.

The fluorescence quantum yield of this compound derivatives is significantly influenced by both the substituents on the molecule and the solvent in which it is dissolved. In general, push-pull molecules, which have an electron donor and an electron acceptor end separated by a π-electron system, exhibit fluorescence that can be tuned by these factors charge-transfer.pl.

For the TPAIP derivative, the quantum yield was found to vary significantly with solvent polarity, ranging from 0.49 in toluene to 0.01 in acetonitrile (B52724) nih.gov. The fluorescence emission was nearly quenched in highly polar solvents like methanol (B129727) and acetonitrile, which was attributed to an aggregation-caused quenching effect nih.gov.

High quantum yields are often sought for applications in bioimaging and optoelectronics. For example, a near-infrared fluorescent bio-probe was developed with a high fluorescence quantum yield of 10.22% nih.gov. Similarly, studies on conjugated supermolecular arrays have demonstrated extraordinary quantum yield values ranging from 10–25% in THF and 28–36% in toluene in the near-infrared region rsc.org.

The fluorescence quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Non-radiative deactivation mechanisms are processes by which an excited molecule loses energy without emitting a photon.

For fluoren-9-ylidene malononitrile (FM) ambipolar derivatives, charge separation was identified as the dominant mechanism for excited-state relaxation nih.gov. The excited-state deactivation of a carbazole-containing derivative was found to be exclusively non-radiative in polar solvents, with excited-state lifetimes shorter than 10 ps nih.gov. The charge separation and recombination mechanism in these derivatives is suggested to fall in the inverted Marcus region of electron transfer nih.gov.

In some carbon nanodots, non-radiative trap states, which can originate from incomplete chemical structures like dangling bonds and radicals, provide a pathway for non-radiative decay nih.gov. These trap states can be identified by comparing the absorption and photoluminescence excitation spectra; if an absorption peak does not appear in the excitation spectrum, it indicates that the excitons generated at that wavelength decay non-radiatively nih.gov.

Solvatochromism and Aggregation-Induced Emission (AIE)

Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in molecules with a significant change in dipole moment between their ground and excited states, typical of D-π-A structures. While specific solvatochromic data for this compound is not extensively detailed in available literature, studies on closely related derivatives containing the malononitrile acceptor group demonstrate this property. For instance, a novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile exhibits absorption spectra that are sensitive to solvent polarity. nih.gov The maximum absorption wavelength (λmax) shows a bathochromic (red) shift as the solvent polarity increases, which is characteristic of an intramolecular charge transfer (ICT) transition. nih.gov

| Solvent | Absorption λmax (nm) |

|---|---|

| Dioxane | 497 |

| Chloroform | 511 |

| Ethyl Acetate (B1210297) | 502 |

| Dichloromethane | 512 |

| Acetone | 508 |

| Dimethylformamide (DMF) | 531 |

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light efficiently upon aggregation in a poor solvent or in the solid state. This is often contrary to the common aggregation-caused quenching (ACQ) effect. The AIE effect is valuable for applications in sensors, bio-imaging, and light-emitting devices. diva-portal.org While the parent this compound is not prominently cited as an AIE luminogen, derivatives built from the malononitrile scaffold have been shown to exhibit AIE. For example, certain fluorescent styryl dyes based on benzylidene malononitrile demonstrate significant emission enhancement in aggregate form. In a dimethyl formamide-water mixture, one such derivative showed a 3.73-fold increase in emission intensity upon aggregation. nih.gov This suggests that the core structure of this compound could be modified to develop novel materials with AIE characteristics.

Applications in Dyes and Pigments Production

The malononitrile moiety is a versatile and widely used building block in the synthesis of various dyes. researchgate.netwikipedia.org Its strong electron-accepting nature makes it a key component in creating compounds with intense colors and desirable photophysical properties. Malononitrile and its derivatives are used as precursors for solvatochromic dyes and merocyanine (B1260669) dyes, which have applications in various fields of science and technology related to the transformation of light energy. researchgate.net

The industrial relevance of the malononitrile core is highlighted by its use in the production of specific commercial dyes. For example, malononitrile is a key starting material for the synthesis of Disperse Yellow 90 and Disperse Blue 354, which are used in the textile industry. wikipedia.org The inherent chromophoric properties of the this compound structure, arising from its extended π-conjugation and donor-acceptor character, make it and its derivatives suitable candidates for use as organic pigments and dyes.

Mechanofluorochromism is a specialized form of chromism where a material's fluorescence properties, such as emission color and intensity, change in response to mechanical stimuli like grinding, shearing, or pressure. This property is of great interest for applications in sensors, security inks, and data storage. Research into complex derivatives has shown that the inclusion of a malononitrile-based acceptor can lead to this behavior. A donor-acceptor luminophore containing a boryl-substituted phenothiazine donor and a malononitrile-based acceptor was found to exhibit reversible mechanofluorochromism. rsc.org Upon grinding, the pristine solid, which emitted blue light (461 nm), underwent a significant redshift of 106 nm, appearing orange (567 nm). This change was attributed to the disruption of the crystal packing and alteration of the molecular conformation upon the application of mechanical force. rsc.org

Potential in Optoelectronic Devices (e.g., OLEDs, Organic Solar Cells)

The donor-π-acceptor architecture of this compound and its derivatives makes them promising candidates for use as active materials in organic electronic devices. Their tunable electronic properties are advantageous for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).